Diethylene glycol monododecyl ether
Overview
Description
Diethylene glycol monododecyl ether is a chemical compound with the molecular formula C₁₆H₃₄O₃ and a molecular weight of 274.44 g/mol . It is also known by other names such as 2-(2-Dodecyloxyethoxy)ethanol and Laureth-2 . This compound is part of the glycol ethers family, which are commonly used as solvents in various industrial applications .
Mechanism of Action
Target of Action
As a member of the glycol ethers, it is known to interact with various substances, increasing their solubility .
Mode of Action
Diethylene glycol monododecyl ether acts as a solvent, increasing the solubility of many substances . It is also known to form hydrogen bonds, charge transfer complexes, and strong dipole-dipole interactions with component molecules of a mixture .
Biochemical Pathways
As a solvent, it likely interacts with various biochemical pathways by enhancing the solubility and thus the bioavailability of other compounds .
Pharmacokinetics
It is known to be a water-miscible solvent, which suggests it may have good absorption and distribution properties .
Result of Action
As a solvent, it is known to increase the solubility of many substances, which can enhance their bioavailability and thus their biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility properties can be affected by temperature and the presence of other substances . .
Preparation Methods
Diethylene glycol monododecyl ether can be synthesized through the reaction of diethylene glycol with dodecyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Diethylene glycol monododecyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylene glycol monododecyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethylene glycol monododecyl ether is unique among glycol ethers due to its specific structure and properties. Similar compounds include:
Ethylene glycol monomethyl ether: Used as a solvent in paints and cleaners.
Ethylene glycol monoethyl ether: Commonly found in pharmaceuticals and cosmetics.
Diethylene glycol monoethyl ether: Used as a penetration enhancer in pharmaceutical formulations.
Compared to these compounds, this compound offers a balance of hydrophilic and hydrophobic properties, making it particularly versatile in various applications .
Properties
IUPAC Name |
2-(2-dodecoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWQVJVINEILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038816 | |
Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-93-4 | |
Record name | Diethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laureth-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(dodecyloxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURETH-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4D38LT1L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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